molecular formula C18H25ClN2O4 B12067355 5-O-benzyl 7a-O-ethyl 2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride

5-O-benzyl 7a-O-ethyl 2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride

Cat. No.: B12067355
M. Wt: 368.9 g/mol
InChI Key: XJRTYGDEXFPWIU-UHFFFAOYSA-N
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Description

5-O-benzyl 7a-O-ethyl 2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique pyrrolo[3,4-c]pyridine core structure, which is often found in bioactive molecules

Preparation Methods

The synthesis of 5-O-benzyl 7a-O-ethyl 2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-O-benzyl 7a-O-ethyl 2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a bioactive compound with anti-inflammatory and analgesic properties. In medicine, it is being investigated for its potential use in drug development. Industrially, it is used in the production of various chemical products .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with pathways related to inflammation and pain .

Comparison with Similar Compounds

Compared to other similar compounds, 5-O-benzyl 7a-O-ethyl 2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride stands out due to its unique combination of benzyl and ethyl groups. Similar compounds include other pyrrolo[3,4-c]pyridine derivatives, which may have different substituents and therefore different chemical properties and applications. Some examples of similar compounds include 5-O-benzyl 7a-O-methyl derivatives and 5-O-benzyl 7a-O-propyl derivatives .

Properties

IUPAC Name

5-O-benzyl 7a-O-ethyl 2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4.ClH/c1-2-23-16(21)18-8-9-20(11-15(18)10-19-13-18)17(22)24-12-14-6-4-3-5-7-14;/h3-7,15,19H,2,8-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRTYGDEXFPWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCN(CC1CNC2)C(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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